molecular formula C7H10ClFN2O4S2 B13485717 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride

2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride

Cat. No.: B13485717
M. Wt: 304.8 g/mol
InChI Key: NVUKSFUMEMRBRZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a versatile chemical compound with myriad applications in scientific research. This compound is known for its unique structural features, which include an amino group, a fluorothiophene ring, and a sulfonamido group. These features make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be further modified to introduce the fluorothiophene and sulfonamido groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted thiophene compounds. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
  • 2-Amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
  • 2-Amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride stands out due to the presence of the fluorine atom on the thiophene ring. This fluorine atom imparts unique electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C7H10ClFN2O4S2

Molecular Weight

304.8 g/mol

IUPAC Name

2-amino-3-[(4-fluorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

InChI

InChI=1S/C7H9FN2O4S2.ClH/c8-4-2-15-3-6(4)16(13,14)10-1-5(9)7(11)12;/h2-3,5,10H,1,9H2,(H,11,12);1H

InChI Key

NVUKSFUMEMRBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)NCC(C(=O)O)N)F.Cl

Origin of Product

United States

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